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Compound of Interest

Compound Name: 3-Methoxybenzoyl chloride

Cat. No.: B122103 Get Quote

An in-depth analysis of the physicochemical properties, spectroscopic characteristics, and

biological activities of 2-methoxybenzamide, 3-methoxybenzamide, and 4-methoxybenzamide.

This guide provides a comprehensive comparison of 3-methoxybenzamide and its ortho- and

para-isomers, offering valuable data and experimental insights for researchers, scientists, and

professionals in drug development. The information is presented to facilitate objective

evaluation and support further investigation into the potential applications of these compounds.

Physicochemical Properties
The positional isomerism of the methoxy group significantly influences the physical properties

of these benzamides, such as their melting points. A summary of their key physicochemical

data is presented below.
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Property
2-
Methoxybenzamide

3-
Methoxybenzamide

4-
Methoxybenzamide

Molecular Formula C₈H₉NO₂ C₈H₉NO₂ C₈H₉NO₂

Molecular Weight 151.16 g/mol [1][2] 151.16 g/mol [3][4] 151.16 g/mol [5][6]

Melting Point 127-129 °C 132.5-135.5 °C[4][5] 164-167 °C[5][7]

CAS Number 2439-77-2[1] 5813-86-5[4] 3424-93-9[5][6]

Appearance White crystalline solid White crystalline solid
White crystalline

solid[8]

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for each isomer, allowing for their unambiguous

identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the

chemical structure of the methoxybenzamide isomers. The chemical shifts are influenced by

the position of the methoxy group on the benzene ring.

¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment
2-
Methoxybenzamide
(δ, ppm)

3-
Methoxybenzamide
(δ, ppm)

4-
Methoxybenzamide
(δ, ppm)

OCH₃ ~3.8 ~3.8 3.81[5]

Aromatic Protons ~7.0-7.8 ~7.1-7.5 6.99, 7.89[5]

NH₂ ~7.4, ~7.8 ~7.3, ~7.9 7.24, 7.88[5]

¹³C NMR Spectral Data (in DMSO-d₆)
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Carbon
Assignment

2-
Methoxybenzamide
(δ, ppm)

3-
Methoxybenzamide
(δ, ppm)

4-
Methoxybenzamide
(δ, ppm)

C=O ~168 ~167 ~167

OCH₃ ~56 ~55 ~55

Aromatic Carbons ~112-157 ~112-159 ~113-162

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecules. The

characteristic absorption bands for the amide and methoxy groups are highlighted below.

Functional Group
2-
Methoxybenzamide
(cm⁻¹)

3-
Methoxybenzamide
(cm⁻¹)

4-
Methoxybenzamide
(cm⁻¹)

N-H Stretch ~3400, ~3200 ~3400, ~3200 ~3400, ~3200

C=O Stretch ~1650 ~1650 ~1660

C-O Stretch (Aromatic

Ether)
~1240 ~1250 ~1250

C-N Stretch ~1400 ~1400 ~1400

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the isomers. Under electron ionization (EI), the methoxybenzamides typically show a prominent

molecular ion peak and characteristic fragment ions.
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Ion
2-
Methoxybenzamide
(m/z)

3-
Methoxybenzamide
(m/z)

4-
Methoxybenzamide
(m/z)

[M]⁺ 151 151 151[4]

[M-NH₂]⁺ 135 135 135[4]

[M-OCH₃]⁺ 120 120 120

[C₇H₅O]⁺ 105 105 105

[C₆H₅]⁺ 77 77 77[4]

Biological Activity
The methoxybenzamide isomers exhibit distinct biological activities, highlighting the importance

of substituent positioning in drug design and development.

3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an

enzyme involved in DNA repair.[9] Its inhibitory action can lead to cell division arrest and

lysis in certain bacteria and has been shown to enhance in vitro plant growth.

Derivatives of 2-Methoxybenzamide have been identified as potent inhibitors of the

Hedgehog (Hh) signaling pathway.[10] This pathway is crucial in embryonic development

and its dysregulation is implicated in various cancers. These inhibitors target the

Smoothened (Smo) receptor, blocking the signaling cascade.[10]

4-Methoxybenzamide and its derivatives have been investigated for a range of biological

activities, including potential anti-HBV (Hepatitis B virus) properties.[11] Some studies have

also explored their antibacterial and antifungal activities.[12]

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and facilitate further research.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the methoxybenzamide isomer in approximately

0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic

press to form a transparent pellet.[1]

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.

Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-

200 amu).

PARP Inhibition Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.

Plate Coating: Coat a 96-well plate with histone proteins.

Blocking: Block the remaining protein-binding sites in the wells.
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Reaction: Add the PARP enzyme, the methoxybenzamide isomer (as the potential inhibitor),

and a biotinylated NAD⁺ solution to the wells. Incubate to allow for the PARP-catalyzed

poly(ADP-ribosylation) of the histones.

Detection: Add streptavidin-horseradish peroxidase (Strep-HRP) conjugate, which binds to

the biotinylated ADP-ribose chains.

Substrate Addition: Add a colorimetric HRP substrate. The intensity of the resulting color is

proportional to the PARP activity.

Measurement: Measure the absorbance at the appropriate wavelength using a microplate

reader. A decrease in absorbance in the presence of the inhibitor indicates PARP inhibition.

Visualizing Biological Pathways and Workflows
Hedgehog Signaling Pathway Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of

inhibition by 2-methoxybenzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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